molecular formula C8H15NO2 B1387905 1-Isopropylpyrrolidine-3-carboxylic acid CAS No. 915925-03-0

1-Isopropylpyrrolidine-3-carboxylic acid

Cat. No.: B1387905
CAS No.: 915925-03-0
M. Wt: 157.21 g/mol
InChI Key: OIBRWNMZOQFCTH-UHFFFAOYSA-N
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Description

1-Isopropylpyrrolidine-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a pyrrolidine ring substituted with an isopropyl group at the first position and a carboxylic acid group at the third position

Biochemical Analysis

Biochemical Properties

1-Isopropylpyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in metabolic pathways. These interactions are crucial for its function in biochemical processes .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. This mechanism is critical for its biochemical and therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for its therapeutic applications and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions affect metabolic flux and metabolite levels, which are essential for its function in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine-3-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Continuous flow reactors may be employed to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

1-Isopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Thionyl chloride (SOCl₂)

Major Products:

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Acid chlorides, esters

Comparison with Similar Compounds

1-Isopropylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBRWNMZOQFCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660752
Record name 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-03-0
Record name 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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